N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034369-47-4
VCID: VC5176068
InChI: InChI=1S/C22H22N4O/c1-15-21(17-8-4-3-5-9-17)16(2)26(25-15)13-12-23-22(27)20-14-18-10-6-7-11-19(18)24-20/h3-11,14,24H,12-13H2,1-2H3,(H,23,27)
SMILES: CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CC=C4
Molecular Formula: C22H22N4O
Molecular Weight: 358.445

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

CAS No.: 2034369-47-4

Cat. No.: VC5176068

Molecular Formula: C22H22N4O

Molecular Weight: 358.445

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide - 2034369-47-4

Specification

CAS No. 2034369-47-4
Molecular Formula C22H22N4O
Molecular Weight 358.445
IUPAC Name N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C22H22N4O/c1-15-21(17-8-4-3-5-9-17)16(2)26(25-15)13-12-23-22(27)20-14-18-10-6-7-11-19(18)24-20/h3-11,14,24H,12-13H2,1-2H3,(H,23,27)
Standard InChI Key OETYFMFBYQPCDN-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CC=C4

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide delineates its structure:

  • A 3,5-dimethyl-4-phenylpyrazole core substituted at the N1 position with an ethyl group.

  • The ethyl chain terminates in a carboxamide group bonded to the C2 position of an indole heterocycle.

Molecular Formula and Weight

Using PubChem’s molecular formula calculator for analogous pyrazole-ethyl-carboxamides , the formula is deduced as C22H22N4O. The molecular weight calculates to 358.45 g/mol, with a monoisotopic mass of 358.1797 Da.

Synonyms and Registry Numbers

While no CAS registry number is publicly assigned, potential synonyms include:

  • 1H-Indole-2-carboxamide, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-

  • N-(2-(3,5-Dimethyl-4-phenylpyrazol-1-yl)ethyl)indole-2-carboxamide

Synthesis and Structural Characterization

Synthetic Pathways

Though no direct synthesis protocol exists for this compound, analogous pyrazole-ethyl-amides are typically synthesized via:

  • Pyrazole Core Formation: Condensation of hydrazines with diketones or β-keto esters. For example, 3,5-dimethyl-4-phenylpyrazole derivatives are synthesized using phenylacetone and dimethylhydrazine under acidic conditions .

  • Ethylamine Functionalization: Alkylation of the pyrazole N1 position with 2-chloroethylamine.

  • Carboxamide Coupling: Reaction of the ethylamine intermediate with indole-2-carboxylic acid using coupling agents like EDCI/HOBt.

Crystallographic and Conformational Analysis

A crystallographic study of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate reveals key geometric parameters for the pyrazole ring:

  • Bond Lengths: N–N = 1.365 Å, C–N = 1.351–1.451 Å.

  • Planarity: Pyrazole rings exhibit near-perfect planarity (±0.002 Å), facilitating π-π stacking with aromatic systems like indole.

  • Hydrogen Bonding: The NH group of the carboxamide may act as a hydrogen bond donor, while the indole N–H could participate in intermolecular interactions.

Table 1: Predicted Geometric Parameters (DFT Calculations)

ParameterValue (Å/°)
Pyrazole C3–N31.450
Indole C2–C31.404
Dihedral (Pyrazole-Indole)41.8°

Physicochemical Properties

Solubility and Partitioning

  • logP (Octanol-Water): Estimated at 3.82 using the XLogP3 algorithm, indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.12 mg/mL (pH 7.4), derived from solubility models for indole derivatives.

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
1H NMRδ 8.1 (indole NH), 7.6–7.2 (aromatic H), 2.4 (pyrazole CH3)
13C NMRδ 165.5 (C=O), 140.2 (pyrazole C4), 121–135 (aromatic C)
IR3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O)

Applications and Research Directions

Medicinal Chemistry

  • Anticancer Agents: Indole-pyrazole hybrids exhibit tubulin polymerization inhibition (e.g., analogues of combretastatin) .

  • Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.

Material Science

  • Luminescent Materials: Indole derivatives are explored for OLED applications due to extended conjugation.

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